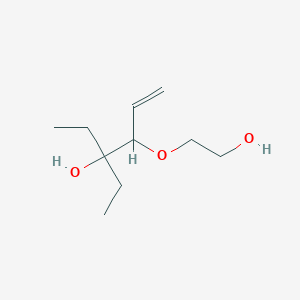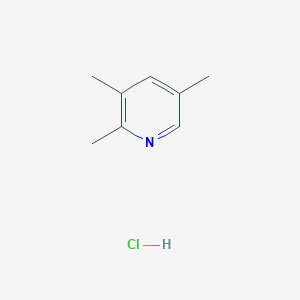![molecular formula C17H19N3O3 B15162392 (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene CAS No. 145429-89-6](/img/structure/B15162392.png)
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a nitrophenyl group and a pentyloxyphenyl group, making it a unique and interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with a phenol derivative, such as 4-pentyloxyphenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The azo bond can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: (E)-1-(4-Aminophenyl)-2-[4-(pentyloxy)phenyl]diazene.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a model compound to study azo coupling reactions and the behavior of azo compounds under different conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene involves its interaction with biological molecules and cellular pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo bond can also be cleaved under certain conditions, releasing active fragments that can target specific molecular pathways.
相似化合物的比较
Similar Compounds
(E)-1-(4-Nitrophenyl)-2-phenyl diazene: Lacks the pentyloxy group, making it less hydrophobic.
(E)-1-(4-Nitrophenyl)-2-[4-(methoxy)phenyl]diazene: Contains a methoxy group instead of a pentyloxy group, affecting its solubility and reactivity.
Uniqueness
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of hydrophobic substituents on the behavior of azo compounds.
属性
CAS 编号 |
145429-89-6 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-4-13-23-17-11-7-15(8-12-17)19-18-14-5-9-16(10-6-14)20(21)22/h5-12H,2-4,13H2,1H3 |
InChI 键 |
KGCBRPOOLUQQSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)



![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

